ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-(diethylamino)benzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Nitrobenzothiazole: Known for its potential anticancer activity.
Benzothiazole-2-thiol: Known for its antioxidant properties.
Properties
IUPAC Name |
ethyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-4-25(5-2)16-9-7-15(8-10-16)21(28)24-22-26(14-20(27)31-6-3)18-12-11-17(33(23,29)30)13-19(18)32-22/h7-13H,4-6,14H2,1-3H3,(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGVRUHOZPBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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